

1-Bromooctadecane physical and chemical properties

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An In-depth Technical Guide to 1-Bromooctadecane: Physical and Chemical Properties

Introduction

1-Bromooctadecane, also known by its synonyms Octadecyl bromide and Stearyl bromide, is a long-chain alkyl halide with the chemical formula C₁₈H₃₇Br.[1][2] This compound serves as a critical building block and intermediate in a variety of applications, from the synthesis of advanced materials like functionalized carbon nanotubes to the production of surfactants and pharmaceuticals.[3][4] Its utility stems from the combination of a long, hydrophobic 18-carbon chain and a reactive carbon-bromine bond, which allows for a range of chemical transformations.[5][6] This guide provides a comprehensive overview of the physical and chemical properties of **1-Bromooctadecane**, detailed experimental protocols for its synthesis and purification, and visualizations of its chemical behavior and synthetic pathways.

Physical and Chemical Properties

1-Bromooctadecane is a low-melting solid that can appear as a white to light yellow crystalline powder or a colorless to light yellow liquid, depending on the ambient temperature.[1][5][7] It is characterized by its insolubility in water but good solubility in common organic solvents such as ethanol, ether, and petroleum ether, a direct consequence of its predominantly non-polar alkyl chain.[7][8][9]

Identifiers and Molecular Characteristics



The following table summarizes the key identifiers and molecular properties of **1-Bromooctadecane**.

Property	Value	Source(s)	
CAS Number	112-89-0	[1][2]	
Molecular Formula	C18H37Br	[1][2]	
Molecular Weight	333.39 g/mol	[2]	
IUPAC Name	1-bromooctadecane	[1]	
Synonyms	Octadecyl bromide, Stearyl bromide	[1][2]	
EC Number	204-013-4		
Beilstein Number	774145		

Quantitative Physical Properties

This table presents the key quantitative physical data for **1-Bromooctadecane**, providing a clear reference for laboratory and industrial applications.

Property	Value	Conditions	Source(s)
Melting Point	25-30 °C	[1]	
Boiling Point	214-216 °C	at 12 mmHg	[7]
209-211 °C	at 1.33 kPa	[7][8]	
Density	0.976 g/mL	at 25 °C	[7]
Refractive Index	1.462-1.464	[8]	
Flash Point	>110 °C	Closed Cup	[10]
Vapor Pressure	0.00000594 mmHg	[1]	

Chemical Behavior and Reactivity







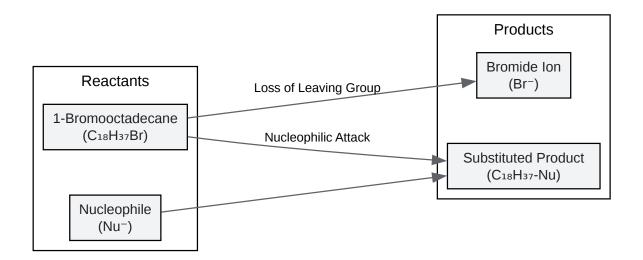
The chemical reactivity of **1-Bromooctadecane** is dominated by the polar carbon-bromine bond, which makes the terminal carbon atom electrophilic and the bromide ion an excellent leaving group.[5] This structure renders it highly susceptible to nucleophilic substitution reactions, which are a cornerstone of its utility in organic synthesis.[5]

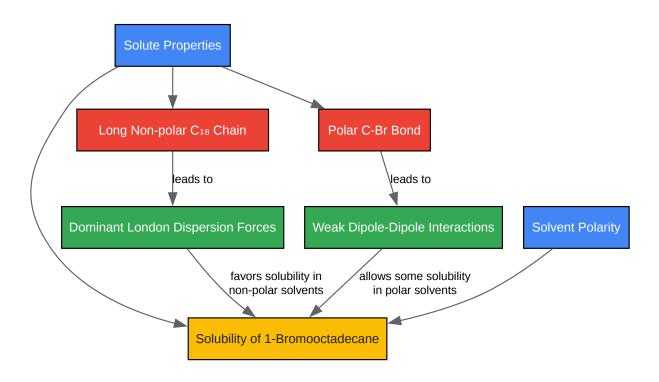
Key aspects of its chemical behavior include:

- Nucleophilic Substitution: It readily reacts with nucleophiles to introduce the 18-carbon octadecyl group into other molecules.[5] For example, it reacts with potassium ethoxide in a typical S_n2 reaction to form 1-octadecyl ethyl ether.[11]
- Wittig Reagent Formation: **1-Bromooctadecane** can react with triphenylphosphine to prepare the corresponding phosphonium salt, a precursor to the Wittig reagent used for synthesizing long-chain olefins.[5]
- Instability: The compound is known to decompose upon exposure to light.[7][8][9]
- Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[10]

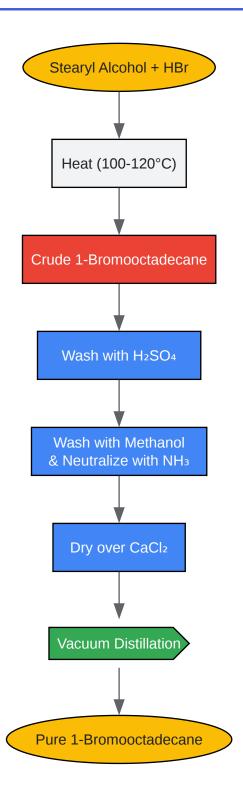
The primary reactivity of **1-Bromooctadecane** is illustrated by its general reaction with nucleophiles.











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